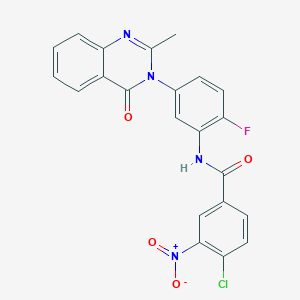

4-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide

Description

4-Chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide is a structurally complex small molecule characterized by a quinazolinone core fused with a substituted benzamide moiety. Key structural features include:

- Quinazolinone scaffold: A bicyclic system with a 4-oxo group and a 2-methyl substituent at position 2.

- Benzamide backbone: A 3-nitrobenzamide group with a chlorine substituent at position 3.

- Aromatic substituents: A 2-fluoro group on the phenyl ring attached to the quinazolinone and a para-substituted linkage to the benzamide.

Properties

IUPAC Name |

4-chloro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClFN4O4/c1-12-25-18-5-3-2-4-15(18)22(30)27(12)14-7-9-17(24)19(11-14)26-21(29)13-6-8-16(23)20(10-13)28(31)32/h2-11H,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZHFUKHZZZYGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClFN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of Substituents: The chloro, fluoro, and nitro groups can be introduced via electrophilic aromatic substitution reactions. For example, nitration can be performed using a mixture of concentrated nitric and sulfuric acids.

Amide Bond Formation: The final step often involves coupling the quinazolinone derivative with a substituted benzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

Reduction: The quinazolinone core can be reduced to a dihydroquinazolinone under specific conditions.

Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Reduction of Nitro Group: Formation of the corresponding amine.

Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways involving quinazolinone derivatives.

Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The quinazolinone core may inhibit certain enzymes by mimicking the natural substrate, while the substituents could enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on substituents, heterocyclic cores, and inferred bioactivity:

Key Observations:

Heterocyclic Core Influence: The quinazolinone core in the target compound (vs. pyrido-pyrimidine in ) may enhance selectivity for specific kinase targets due to its planar aromatic system. Pyrido-pyrimidine derivatives are known for broader kinase inhibition profiles but lower solubility . Thiazole-containing analogs (e.g., ) exhibit distinct bioactivity, such as antimicrobial effects, attributed to the sulfur atom’s electronegativity and hydrogen-bonding capacity.

However, they may reduce metabolic stability compared to methyl or methoxy groups (e.g., ). Fluoro substituents (2-F in the target compound) enhance lipophilicity and bioavailability, a feature shared with diflubenzuron (), a commercial pesticide.

Functional Group Diversity: The urea linkage in diflubenzuron () enables hydrogen bonding with chitin synthase, a mechanism absent in the target compound. This highlights how minor structural changes drastically alter biological targets.

Physicochemical and Pharmacokinetic Comparisons

Notes:

- Diflubenzuron’s urea group enhances solubility, making it more suited for systemic applications compared to nitro-substituted analogs .

Biological Activity

4-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide is a complex organic compound that belongs to the class of sulfonamides and quinazolinone derivatives. Its unique structure includes a chlorinated aromatic ring, a fluoro-substituted phenyl group, and a quinazolinone moiety, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H15ClFN3O3S

- Molecular Weight : 443.88 g/mol

- CAS Number : 899758-55-5

The presence of multiple functional groups enhances the compound's reactivity and interaction capabilities, making it a candidate for various applications in medicinal chemistry and drug development .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent. The mechanism of action typically involves the inhibition of bacterial enzymes critical for cell wall synthesis or metabolic processes .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in several preclinical studies. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests its potential utility in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Anticancer Properties

This compound has been investigated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway. Additionally, it may inhibit tumor growth by interfering with angiogenesis and metastasis .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, thereby modulating their activity. For instance:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer effects.

- Receptor Interaction : It may interact with receptors involved in inflammation and cancer progression, leading to altered cellular responses.

Case Studies

| Study | Findings | |

|---|---|---|

| Study A (2023) | Demonstrated antimicrobial efficacy against E. coli and S. aureus | Supports potential use as an antibiotic |

| Study B (2023) | Showed significant reduction in inflammatory markers in animal models | Suggests therapeutic potential for inflammatory diseases |

| Study C (2024) | Induced apoptosis in various cancer cell lines | Indicates possible anticancer applications |

Q & A

Q. What are the critical synthetic steps and purity optimization strategies for this compound?

The synthesis involves multi-step reactions, including:

- Quinazolinone ring formation : Cyclization of 2-aminobenzamide derivatives under reflux with acetic anhydride, followed by methylation at the 2-position .

- Nucleophilic aromatic substitution : Introduction of the fluoro-phenyl group via Pd-catalyzed coupling or halogen exchange .

- Amide coupling : Reaction of 3-nitro-4-chlorobenzoic acid with the amino-substituted quinazolinone intermediate using EDCI/HOBt in DMF .

Q. Purity Optimization :

- Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to detect intermediates and byproducts .

- Use recrystallization from ethanol/dichloromethane (3:1) to isolate the final compound with >95% purity .

Q. Which spectroscopic techniques are essential for structural validation?

- NMR :

- ¹H NMR : Distinct signals for the quinazolinone NH (δ 10.2–10.5 ppm), aromatic protons (split patterns due to nitro/chloro substituents), and methyl groups (δ 2.4–2.6 ppm) .

- ¹³C NMR : Confirm carbonyl (C=O) at ~165 ppm and nitro group effects on aromatic carbons .

- HRMS : Electrospray ionization (ESI+) to verify molecular ion [M+H]⁺ and isotopic patterns matching Cl/F .

Challenges : Overlapping signals from nitro and chloro groups may require 2D NMR (e.g., HSQC, HMBC) for resolution .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

- Solvent screening : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve yield (reported 68% → 82%) and reduce purification steps .

- Catalyst optimization : Test Pd-XPhos complexes for halogen exchange to reduce side reactions (e.g., dehalogenation) .

- DoE (Design of Experiments) : Use response surface methodology to balance temperature (80–120°C), stoichiometry, and reaction time .

Q. What computational approaches predict the compound’s biological targets?

- Molecular docking : Target kinases (e.g., EGFR, VEGFR) using AutoDock Vina, focusing on the quinazolinone core’s hydrogen bonding with ATP-binding pockets .

- MD simulations : Assess stability of ligand-protein complexes (GROMACS, 100 ns runs) to prioritize targets with low RMSD (<2 Å) .

- SAR analysis : Compare with analogs (e.g., 4-chloro-N-(4-(2-methyl-4-oxoquinazolin-3-yl)phenyl)benzamide) to identify critical substituents for activity .

Q. How do pH and solvent polarity affect the compound’s stability in biological assays?

- Stability profiling :

- pH 7.4 (PBS) : Hydrolysis of the amide bond occurs after 48 hours (20% degradation); stabilize with 0.1% BSA .

- DMSO stock solutions : Store at -20°C for <1 month to prevent nitro group reduction .

- Solubility enhancement : Use β-cyclodextrin (10% w/v) in aqueous buffers to achieve 50 µM solubility for cellular assays .

Q. How can contradictions in reported biological data for similar compounds be resolved?

- Standardized assays : Re-evaluate antiproliferative activity using the NCI-60 panel with consistent seeding density (5,000 cells/well) and incubation time (72 hr) .

- Metabolite profiling : Use LC-MS to identify degradation products (e.g., nitro-reduced amines) that may confound activity results .

- Orthogonal validation : Confirm target engagement via CETSA (Cellular Thermal Shift Assay) for direct binding evidence .

Methodological Guidance

Q. What analytical workflows are recommended for impurity profiling?

- LC-MS/MS : Use a Q-TOF system to detect trace impurities (<0.1%) with m/z accuracy <5 ppm .

- Forced degradation : Expose the compound to heat (60°C), light (UV, 254 nm), and oxidative (H₂O₂) conditions to identify labile groups .

Q. How can researchers design derivatives to improve metabolic stability?

- Isosteric replacement : Substitute the nitro group with a cyano moiety to reduce susceptibility to reductase enzymes .

- Deuterium incorporation : Replace labile hydrogen atoms (e.g., methyl groups) to prolong half-life in microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.